![molecular formula C72H116N20O19 B610925 Sor-C13 CAS No. 1187852-48-7](/img/structure/B610925.png)
Sor-C13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
SOR-C13 使用固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法 . 该技术涉及将氨基酸依次添加到锚定在固体树脂上的生长肽链中。 该过程包括去保护和偶联反应的多个步骤,然后从树脂上裂解并纯化 . This compound 的工业生产方法没有被广泛记录,但 SPPS 方法可扩展以满足更大的生产需求。
化学反应分析
SOR-C13 在其合成过程中主要经历肽键形成和裂解反应 . 由于其肽性质,它通常不参与氧化、还原或取代反应。 这些反应形成的主要产物是所需的肽序列,然后对其进行纯化以获得最终化合物。
科学研究应用
Cancer Treatment
SOR-C13 is primarily being investigated for its efficacy in treating solid tumors. The following table summarizes key clinical findings from various studies:
Potential in Viral Infections
Recent investigations into this compound's role in mitigating severe immune responses to SARS-CoV-2 have indicated its potential beyond oncology. The compound may interfere with viral entry into host cells by binding to the SARS-CoV-2 spike protein, thereby blocking its interaction with the ACE2 receptor . This dual application highlights this compound's versatility as both an anticancer agent and a potential therapeutic for viral infections.
Case Study 1: Pancreatic Cancer
In an investigator-initiated trial at the University of Texas MD Anderson Cancer Center, this compound was administered to patients with pancreatic ductal adenocarcinoma who had failed multiple prior therapies. One patient exhibited a 27% reduction in tumor size after four cycles of treatment, correlating with a validated blood biomarker for pancreatic cancer .
Case Study 2: Ovarian Cancer Imaging
A study demonstrated that this compound could be used for molecular imaging of ovarian tumors in preclinical models, showing rapid uptake and retention within tumor sites. This capability suggests that this compound could serve as a platform for delivering diagnostic agents directly to TRPV6-rich tumors, enhancing both diagnostic and therapeutic strategies .
Safety Profile
The safety profile of this compound has been favorable across clinical trials. No drug-related serious adverse events were reported during early trials, and dose-limiting toxicities were manageable with calcium and vitamin D supplementation. The most common adverse effects included transient Grade 2 hypocalcemia, which was reversible .
作用机制
相似化合物的比较
生物活性
Sor-C13 is a synthetic peptide derived from the C-terminal region of Soricidin, designed specifically to inhibit the TRPV6 calcium channel, which is often over-expressed in various solid tumors. This compound has garnered attention due to its potential as an anticancer agent, particularly in the treatment of pancreatic and ovarian cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical findings, and potential therapeutic applications.
This compound selectively binds to and disrupts the function of TRPV6 channels. TRPV6 plays a critical role in calcium signaling pathways that promote tumor growth and metastasis. By inhibiting this channel, this compound may downregulate pro-cancerous gene expression, thereby exerting its anticancer effects .
Phase 1b Clinical Trial
Currently, this compound is undergoing a Phase 1b clinical trial at the University of Texas MD Anderson Cancer Center (MDACC). The trial aims to determine the maximum tolerated dose (MTD) and evaluate safety and efficacy in patients with late-stage solid tumors. Key findings from the trial include:
- Safety Profile : this compound has shown a favorable safety profile with no drug-related adverse events reported in initial cohorts.
- Efficacy Indicators : After two cycles of treatment, 55% of patients exhibited stable disease. Notably, one patient with progressive disease achieved stability for over a year .
- Tumor Response : Among patients with pancreatic ductal adenocarcinoma who had previously failed multiple therapies, one patient demonstrated a 27% reduction in tumor size after four cycles of treatment .
Animal Studies
Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models of human ovarian and breast cancer. In these studies, fluorescently tagged this compound revealed rapid uptake by tumors, peaking within one hour post-administration and persisting for at least 72 hours .
Toxicology Studies
Toxicology studies conducted on rats and dogs indicated minimal toxicity with no significant adverse effects observed even at high doses. Importantly, no cardiotoxicity was noted, which is a common concern with many cytotoxic agents .
Research Findings Overview
Study Type | Findings |
---|---|
Clinical Trial | 55% stable disease rate; significant tumor size reduction in some patients; favorable safety profile. |
Animal Studies | Effective tumor growth inhibition; rapid accumulation in tumors; maintained presence for several days. |
Toxicology Studies | Minimal toxicity; no cardiotoxicity; safe at high doses. |
Case Studies
Several case studies have emerged from the ongoing clinical trials:
- Case Study 1 : A patient with advanced pancreatic cancer showed stable disease after two treatment cycles, correlating with validated biomarkers for pancreatic cancer.
- Case Study 2 : Another patient previously treated with three different regimens exhibited a notable reduction in tumor size after receiving this compound .
属性
CAS 编号 |
1187852-48-7 |
---|---|
分子式 |
C72H116N20O19 |
分子量 |
1565.8 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |
InChI 键 |
LGANPTNILMNMES-TVNHODDRSA-N |
SMILES |
N=C(N)NCCC[C@@H](C(O)=O)NC([C@H]1N(C([C@H](CC(C)C)NC([C@H](CC(O)=O)NC([C@H](C(C)C)NC([C@H](CCCCN)NC([C@H](CO)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H](CC(C)C)NC([C@H](CC4=CC=CC=C4)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)N)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)CCC1)=O |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SOR-C13; SOR-C-13; SOR-C 13; SORC13; SORC-13; SORC 13; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。